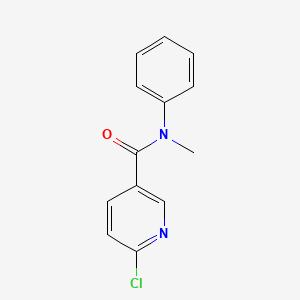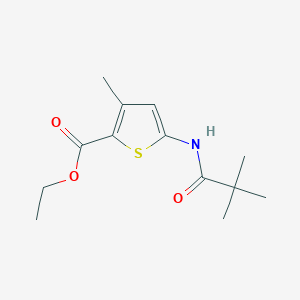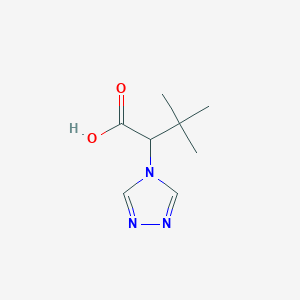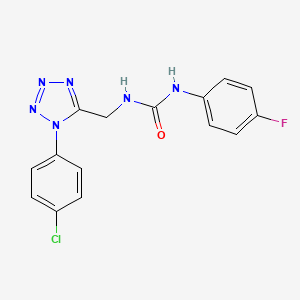
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide works by binding to the ATP-binding site of FGFR and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide has been shown to be highly selective for FGFR and does not affect the activity of other kinases.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumor models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide is its high selectivity for FGFR, which reduces the potential for off-target effects. However, one of the limitations of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the development of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide and related compounds. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another potential direction is the development of more water-soluble analogs of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide that can be more easily used in experiments. Additionally, further studies are needed to investigate the efficacy of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide in various types of cancer and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-bromoethyl furan-2-carboxylate with indoline, followed by the reaction with thiophene-2-carboxylic acid. The final product is obtained after purification by column chromatography. The yield of the synthesis process is approximately 30%.
Aplicaciones Científicas De Investigación
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of a specific kinase called FGFR (fibroblast growth factor receptor). FGFR is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. Aberrant activation of FGFR has been implicated in various types of cancers, including lung cancer, breast cancer, and bladder cancer.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUBTUPVQWBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2458911.png)



![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2458918.png)
![3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2458920.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2458922.png)
![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2458923.png)

![diethyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458926.png)


![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458932.png)
